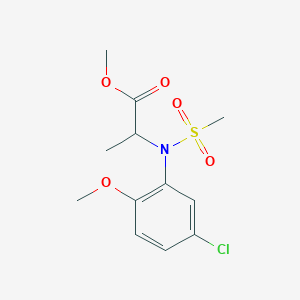

Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate

Description

Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate is a synthetic organic compound characterized by a chloro-methoxy-substituted phenyl ring, a methylsulfonyl group, and an alaninate ester moiety. The ester group (alaninate) could influence metabolic stability or hydrolysis rates, critical for its functional role in pesticidal or therapeutic applications .

Properties

IUPAC Name |

methyl 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO5S/c1-8(12(15)19-3)14(20(4,16)17)10-7-9(13)5-6-11(10)18-2/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKCUGFYNRBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, a synthetic organic compound, is classified as a sulfonyl amino acid. Its unique structure, which includes a chloro group, a methoxy group, and a methylsulfonyl moiety attached to an alanine backbone, positions it as a significant compound in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₆ClNO₅S

- Molecular Weight : 321.77 g/mol

- CAS Number : 1040555-74-5

This compound exhibits biological activity primarily through its interactions with specific molecular targets within biological systems. It has been studied for its potential as an enzyme inhibitor, particularly against alanine racemase, which is crucial for bacterial growth and is a target for developing new antimicrobial agents .

Interaction Studies

Research indicates that this compound may inhibit the activity of enzymes involved in amino acid metabolism. For instance, alanine racemase is essential for synthesizing D-alanine, a key component of bacterial cell walls. Inhibition of this enzyme could lead to the development of novel antibiotics .

Biological Activities

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Mycobacterium tuberculosis .

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of several enzymes beyond alanine racemase. Its structural features allow it to interact with different active sites, leading to varied biological effects .

Table 1: Summary of Biological Activities

Case Study: Alanine Racemase Inhibition

A study conducted on high-throughput screening identified this compound as a non-substrate inhibitor of alanine racemase. The compound demonstrated significant inhibition with low cytotoxicity towards human cells, indicating its potential as a lead compound for developing new anti-tuberculosis drugs .

Synthesis and Applications

The synthesis of this compound involves several key steps:

- Starting Materials : 5-chloro-2-methoxyaniline and methylsulfonyl chloride.

- Reaction Conditions : Conducted in the presence of triethylamine to neutralize byproducts.

- Coupling Reaction : Coupled with alanine using EDCI as a coupling reagent.

This compound serves not only as a pharmaceutical intermediate but also as a research reagent in various scientific studies.

Scientific Research Applications

Research indicates that methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its possible use in treating infections.

- Anti-inflammatory Effects : The compound may interact with pathways involved in inflammation, positioning it as a candidate for inflammatory disease treatments.

- Cancer Research : Investigations into its effects on apoptosis and cell cycle regulation show promise for oncological applications.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comparative analysis involving structurally similar compounds demonstrated that those with sulfonamide groups exhibited significant antimicrobial activity. This compound was included in these studies, showing potential efficacy against Gram-positive bacteria.

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the phenyl group significantly influence biological activity. Variations in substituents on the aromatic ring can enhance or reduce antimicrobial potency, providing insights into optimizing this compound for specific therapeutic uses.

- In Silico Studies : Computational docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets, suggesting its potential as a lead compound for drug development.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid ().

| Conditions | Products | Key Observations |

|---|---|---|

| 1M NaOH, reflux (2–4 hrs) | Carboxylic acid (free acid form) | Complete conversion confirmed via NMR and LC-MS. |

| HCl (6M), 80°C (1–2 hrs) | Partial hydrolysis with minor side products | Requires stringent pH control to avoid sulfonamide cleavage. |

Sulfonamide Reactivity

The N-methylsulfonamide group participates in nucleophilic substitution and coordination reactions:

Nucleophilic Attack

Strong nucleophiles (e.g., Grignard reagents) target the sulfonyl group:

| Reagent | Product | Application |

|---|---|---|

| RMgX (R = alkyl/aryl) | N-alkylated sulfonamide derivatives | Used to modulate biological activity . |

Metal Coordination

The sulfonamide acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes studied for catalytic applications.

Aromatic Substitution

The 5-chloro-2-methoxyphenyl ring undergoes electrophilic substitution, primarily at the para position relative to the methoxy group:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-nitro-5-chloro-2-methoxyphenyl derivative | 65–70% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 4-bromo-5-chloro-2-methoxyphenyl derivative | 55–60% |

Enzymatic Interactions

While not a direct chemical reaction, the compound inhibits bacterial alanine racemase by mimicking the transition state of the substrate (L/D-alanine) .

| Parameter | Value | Biological Relevance |

|---|---|---|

| IC₅₀ (M. tuberculosis) | 0.15 ± 0.03 μM | Targets cell wall biosynthesis in pathogens . |

| Selectivity | >100x vs. human homologs | Reduces off-target toxicity . |

Synthetic Modifications

The compound serves as a precursor for derivatives via:

-

Ester Exchange : Transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic catalysis.

-

Side-Chain Functionalization : Oxidation of the alanine α-carbon to introduce ketone or hydroxyl groups.

Key Structural Insights (PubChem Data) :

-

Molecular Formula : C₁₂H₁₆ClNO₅S

-

SMILES : CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C

-

InChIKey : ZLKKCUGFYNRBHH-UHFFFAOYSA-N

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several agrochemicals and kinase inhibitors:

*Note: Hypothesized activity based on structural similarity to documented compounds.

Key Comparisons

Aromatic Substituents: The target compound’s 5-chloro-2-methoxyphenyl group differs from Valifenalate’s 4-chlorophenyl and GW583340’s 3-chloro-4-fluorophenyl. The methylsulfonyl group in the target compound and ’s analog contrasts with Valifenalate’s carbamate and GW583340’s quinazolinamine, suggesting divergent mechanisms of action (e.g., sulfonyl groups may target ATP-binding pockets in kinases) .

Functional Groups :

- The alaninate ester in the target compound and Valifenalate may confer similar metabolic pathways (e.g., hydrolysis to carboxylic acids). However, Valifenalate’s β-alaninate and carbamate groups broaden its specificity for fungal cell wall synthesis .

- ’s analog lacks the ester group, replacing it with a carboxylic acid, which could reduce cell permeability compared to the target compound .

Biological Activity: Valifenalate disrupts fungal cell wall synthesis, effective against Oomycetes pathogens. Its carbamate linkage and β-alaninate ester are critical for this activity .

Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate with high purity?

- Methodology :

- Stepwise Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive amino and sulfonyl groups during synthesis, as seen in analogous peptide coupling strategies .

- Coupling Reagents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate carboxylic acid intermediates for esterification .

- Purification : Utilize silica gel chromatography or preparative HPLC with UV detection (λ = 254 nm) to isolate the compound. Validate purity via NMR (¹H/¹³C) and LC-MS, ensuring <0.5% total impurities .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substitution patterns (e.g., methoxy at C2, sulfonyl at N-position) and stereochemistry. NOESY can resolve spatial proximity of substituents .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1740 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodology :

- Assay Standardization : Control variables such as solvent (DMSO vs. aqueous buffers), cell line viability (e.g., HEK293 vs. HeLa), and incubation time .

- Impurity Profiling : Use LC-MS to detect trace side products (e.g., dechlorinated or desulfonated derivatives) that may interfere with bioactivity .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions to isolate compound-specific effects from experimental artifacts .

Q. What strategies optimize synthetic yield while minimizing side reactions in multi-step syntheses?

- Methodology :

- Temperature Control : Conduct sulfonylation at 0–5°C to prevent N-overalkylation, as higher temperatures favor byproduct formation .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification and reduce reaction time .

- In Situ Monitoring : Employ TLC or inline FTIR to detect intermediates and terminate reactions at optimal conversion points .

Q. How does the electronic environment of the 5-chloro-2-methoxyphenyl group influence reactivity in downstream modifications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.